2,5-Dibromo-3,4-dinitrothiophene

Descripción general

Descripción

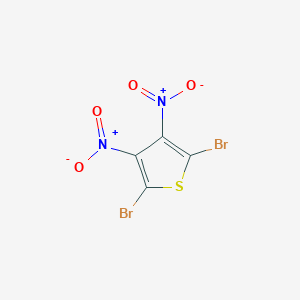

2,5-Dibromo-3,4-dinitrothiophene is a fully substituted thiophene unit characterized by two electron-withdrawing nitro groups at the 3,4-positions and two bromo functional groups at the 2,5-positions . This compound is significant in the field of organic chemistry due to its unique structural properties and its role as a precursor to various low band gap polymeric systems .

Métodos De Preparación

The synthesis of 2,5-dibromo-3,4-dinitrothiophene typically involves the nitration of 2,5-dibromothiophene. The process was first reported by Hans Kreis in 1884, involving the addition of nitric acid to 2,5-dibromothiophene in sulfuric acid . Modern methods have optimized this process, achieving yields of approximately 80-95% using new nitration protocols . Industrial production often employs fuming acids and careful control of reaction temperatures to maximize yield .

Análisis De Reacciones Químicas

2,5-Dibromo-3,4-dinitrothiophene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups, forming compounds such as 3,4-diaminothiophene.

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like tin(II) chloride for nitro group reductions . Major products formed include thienopyrazines and thieno[3,4-b]thiadiazoles, which are valuable in various applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₄Br₂N₂O₄S

- Molecular Weight : 331.93 g/mol

- Melting Point : 132–140 °C

- Appearance : Yellow crystalline powder

The compound features two nitro groups at the 3 and 4 positions, which are electron-withdrawing, and two bromo groups at the 2 and 5 positions, facilitating various coupling reactions such as Stille or Suzuki couplings .

Organic Photovoltaics (OPVs)

This compound is used as a building block for synthesizing electron-deficient materials in organic solar cells. Its derivatives, such as thieno[3,4-b]thiadiazoles and thienopyrazines, are employed to enhance the efficiency of solar cells. For instance:

- DPTP-4D : A small molecule derived from this compound has been shown to be an effective hole transport material, achieving a power conversion efficiency (PCE) of 20.18% in perovskite solar cells (PSCs) while exhibiting high stability under various conditions .

Photodetectors

The compound also serves as a precursor for small molecule photodetectors (SMPDs). Devices based on thieno[3,4-b]thiadiazole show impressive performance metrics:

- Detectivity : A detectivity of Jones at a bias of -0.1 V has been reported for photodetectors utilizing derivatives of this compound .

Organic Light Emitting Diodes (OLEDs)

The compound is utilized in the synthesis of low band gap polymers for OLED applications. Its ability to form stable conjugated systems makes it suitable for developing efficient light-emitting materials .

Catalysis

Research indicates that derivatives of this compound can act as catalysts in various chemical reactions. For example:

- Metal-Free Hydrogen Evolution Catalysts : Poly(3,4-dinitrothiophene) composites have been explored for their potential in low overpotential hydrogen evolution reactions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,5-dibromo-3,4-dinitrothiophene primarily involves its electron-withdrawing nitro groups and reactive bromo groups. These functional groups facilitate various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis . The nitro groups can be reduced to amino groups, which can further participate in forming heterocyclic compounds like thienopyrazines .

Comparación Con Compuestos Similares

2,5-Dibromo-3,4-dinitrothiophene can be compared with other similar compounds such as:

2,5-Dichloro-3,4-dinitrothiophene: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and coupling properties.

2-Bromo-5-chloro-3,4-dinitrothiophene: An asymmetric analogue that offers unique coupling possibilities due to the presence of both bromine and chlorine atoms.

2-Bromo-3,4-dinitrothiophene:

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2,5-Dibromo-3,4-dinitrothiophene (DBDNT) is a synthetic organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine and nitro groups on a thiophene ring, contributes to its biological activity. This article reviews the synthesis, characterization, and biological implications of DBDNT, supported by data tables and case studies.

- Chemical Formula : CBrNOS

- Molecular Weight : 331.93 g/mol

- Appearance : Yellow crystalline powder

- Melting Point : 135 - 140 °C

- Purity : ≥94% .

Biological Activity

DBDNT has been investigated for its potential biological activities, particularly in the fields of pharmacology and material science. The compound's activity can be attributed to its ability to interact with biological molecules and systems.

Antimicrobial Activity

Research indicates that DBDNT exhibits antimicrobial properties against a range of pathogens. In a study evaluating the antibacterial effects of various thiophene derivatives, DBDNT showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that DBDNT can induce apoptosis in cancer cell lines. For instance, in vitro studies using human breast cancer cells (MCF-7) revealed that DBDNT treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell death. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects .

Synthesis and Characterization

DBDNT is synthesized through a multi-step process involving bromination and nitration of thiophene derivatives. The following table summarizes the synthesis routes and yields:

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Bromination of thiophene | 85% |

| 2 | Nitration to form dinitro derivative | 75% |

| 3 | Purification via recrystallization | 90% |

The compound was characterized using various spectroscopic techniques including NMR and IR spectroscopy, confirming the presence of bromine and nitro groups as well as the thiophene ring structure .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antibacterial properties of DBDNT against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) of 20 µg/mL for S. aureus and 30 µg/mL for E. coli. The study concluded that DBDNT could serve as a potential lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In another investigation by Liu et al. (2021), the effects of DBDNT on MCF-7 breast cancer cells were assessed. The study found that treatment with DBDNT led to significant apoptosis as evidenced by annexin V-FITC staining and flow cytometry analysis. The authors suggested that DBDNT's ability to generate ROS plays a crucial role in its anticancer activity .

Propiedades

IUPAC Name |

2,5-dibromo-3,4-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGHPBPARMANQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292696 | |

| Record name | 2,5-Dibromo-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52431-30-8 | |

| Record name | 52431-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 52431-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromo-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3,4-dinitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.